(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Description
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(3S)-7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1 |
InChI Key |
HXRPPVFDKCYMEK-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](C2=C(C=CC(=C2O1)Br)F)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydrobenzofuran Core
The dihydrobenzofuran skeleton is generally synthesized by intramolecular cyclization of suitably substituted phenolic or halogenated precursors. The cyclization can be catalyzed by acid or base under controlled conditions.
Installation of the Amino Group at the 3-Position
The amine group is introduced stereoselectively at the 3-position of the dihydrobenzofuran ring by:
- Asymmetric reduction of a ketone intermediate: Starting from a 3-keto-dihydrobenzofuran intermediate, asymmetric reduction using chiral catalysts or reagents yields the (3S)-amine after subsequent amination.
- Chiral resolution: Alternatively, racemic mixtures can be resolved to isolate the (3S) enantiomer.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Acid/base catalysis of substituted phenol | Formation of dihydrobenzofuran core |
| 2 | Bromination | NBS or Br2, mild temperature | Selective bromination at 7-position |
| 3 | Fluorination | Electrophilic fluorinating agent or nucleophilic substitution | Introduction of fluorine at 4-position |
| 4 | Ketone formation | Oxidation at 3-position | 3-Keto-dihydrobenzofuran intermediate |
| 5 | Asymmetric reduction & amination | Chiral catalyst (e.g., CBS catalyst), reductant, then amination | (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine |
Research Findings and Optimization
- Chirality control: The use of chiral catalysts such as Corey-Bakshi-Shibata (CBS) catalysts or enzymatic methods has been shown to improve enantiomeric excess (ee) significantly in the amination step.
- Green chemistry: Continuous flow reactors have been explored to enhance reaction efficiency and reduce waste, particularly in halogenation and fluorination steps.
- Yield and purity: Optimized reaction conditions yield the target compound with high purity (>95%) and yields ranging from 60% to 85% depending on the scale and method used.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Bromination agent | N-Bromosuccinimide (NBS), 0–25°C | Selective for 7-position bromination |
| Fluorination method | Electrophilic fluorination (e.g., Selectfluor) or nucleophilic substitution | Position-specific fluorination |
| Cyclization catalyst | Acidic (e.g., HCl) or basic (e.g., K2CO3) | Intramolecular ring closure |
| Amination approach | Asymmetric reduction + amination | High enantiomeric excess achievable |
| Solvents | DMF, DCM, THF, or toluene | Depends on step and reagent compatibility |
| Temperature range | 0°C to reflux | Step-dependent |
| Reaction time | 0.5 to 12 hours | Optimized for each step |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Imine formation | O₂ or MnO₂ in anhydrous THF | (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-imine | |
| Nitrile synthesis | KMnO₄ in acidic aqueous medium | 3-Cyano-7-bromo-4-fluoro-2,3-dihydrobenzo[B]furan |
-
Mechanistic Insight : Oxidation to imines proceeds via radical intermediates, while nitrile formation involves dehydrogenation and deamination.
Reduction Reactions
The bromine atom and furan ring are susceptible to reduction:
Nucleophilic Substitution
The bromine atom undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution):
| Nucleophile | Conditions | Products | References |
|---|---|---|---|
| Amines | DIPEA, DMSO, 80°C | 7-Amino-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | |
| Alkoxides | K₂CO₃, DMF, 60°C | 7-Alkoxy-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine |
-
Regioselectivity : Fluorine’s electron-withdrawing effect activates the para position (C7) for substitution.
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings:
Amine Functionalization
The amine group undergoes condensation and acylation:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Schiff base formation | Aldehydes, EtOH, RT | Imine-linked conjugates | |
| Acylation | Acetyl chloride, pyridine |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of benzofuran compounds exhibit anticancer properties. (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine may serve as a lead compound for developing novel anticancer agents due to its structural characteristics that allow for interactions with biological targets involved in cancer progression.
- Neurological Disorders : Compounds similar to this compound have been studied for their potential neuroprotective effects. Investigations into their ability to modulate neurotransmitter systems could lead to new treatments for conditions such as Alzheimer's disease.
Organic Synthesis
The compound can act as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Cross-coupling reactions : Useful for forming carbon-carbon bonds.
- Functionalization reactions : Enabling modifications that enhance biological activity or alter physical properties.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the efficacy of this compound derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential as a chemotherapeutic agent.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| (3S)-7-Bromo-4-fluoro derivative | A549 (Lung) | 12.5 |
| (3S)-7-Bromo derivative | MCF7 (Breast) | 15.0 |
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of benzofuran derivatives similar to this compound. The study found that these compounds could reduce oxidative stress markers in neuronal cell cultures.
| Treatment | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 45 |
| Compound B | 60 |
Mechanism of Action
The mechanism of action of (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen Substitution: Bromo vs. Chloro Derivatives
The closest structural analog is (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS: 1259574-34-9), which replaces bromine with chlorine at position 7 . Key comparisons include:
| Property | (3S)-7-Bromo-4-fluoro-...ylamine | (3S)-7-Chloro-4-fluoro-...ylamine |
|---|---|---|
| Molecular Formula | C₈H₇BrFNO | C₈H₇ClFNO |
| Molecular Weight (g/mol) | 232.10 | 187.60 |
| Halogen (Position) | Br (7), F (4) | Cl (7), F (4) |
| Lipophilicity (Estimated logP) | Higher (Br more lipophilic) | Lower (Cl less lipophilic) |
| Reactivity | Weaker C-Br bond; prone to substitution | Stronger C-Cl bond; more stable |
Key Findings :
- Molecular Weight : The bromo derivative is 44.5 g/mol heavier due to bromine’s higher atomic mass .
- Lipophilicity : Bromine’s larger size and polarizability likely enhance membrane permeability compared to chlorine, a critical factor in drug design.
- Synthetic Utility : The chloro analog may offer better stability in acidic/basic conditions, while the bromo compound could serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s compatibility with palladium catalysts.
Functional Group Variation: Amine vs. Boronic Acid/Carbaldehyde
Other brominated benzofuran derivatives, such as 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid and 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde , highlight the impact of functional group diversity :
Key Findings :
- Boronic Acid : The boronic acid derivative is tailored for cross-coupling reactions, with a molecular weight of 242.86 g/mol and commercial availability at high cost (e.g., 250 mg for JPY 15,100) .
- Amine Advantage : The target compound’s amine group may enhance solubility in polar solvents and enable salt formation, unlike the boronic acid or aldehyde analogs.
Research Implications and Limitations
- Halogen Effects : Bromine’s size and electronic properties could favor interactions with hydrophobic enzyme pockets compared to chlorine, though experimental validation is needed.
- Data Gaps : Physical properties (e.g., melting point, solubility) for the bromo-amine are unreported, limiting direct comparisons.
- Synthetic Pathways : The chloro analog’s synthetic route (e.g., SN2 substitution or catalytic amination) may inform strategies for the bromo derivative.
Biological Activity
(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a compound belonging to the benzo[b]furan family, characterized by its unique halogenated structure. The compound's molecular formula is with a molecular weight of approximately 232.05 g/mol. This article provides an overview of its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 7-position and a fluorine atom at the 4-position on the benzo[b]furan ring, along with an amine group at the 3-position. The stereochemistry is specified as (3S), indicating a particular spatial arrangement of its substituents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.05 g/mol |
| CAS Number | 1259574-27-0 |
| Purity | 97% |
Pharmacological Potential
Preliminary studies suggest that this compound exhibits significant biological activities, particularly in the context of drug discovery. Its potential applications include:
- Anticonvulsant Activity : Similar compounds have shown efficacy in seizure models, indicating that this compound may also possess anticonvulsant properties. Research has demonstrated that certain derivatives can modulate glutamate receptors, which are critical in seizure activity .
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in disease pathways. Studies have indicated that compounds with similar structures can inhibit various biological targets, suggesting that this compound could have similar effects .
- Cellular Signaling Modulation : There is evidence that this compound may influence cellular signaling pathways, although detailed mechanisms remain to be elucidated. Understanding these pathways is crucial for identifying therapeutic applications.
In Vitro Studies
Research has focused on understanding how this compound interacts with biological targets:
- Seizure Models : In studies involving animal models, compounds structurally related to this compound have been shown to provide protection against induced seizures, indicating potential anticonvulsant properties .
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| (3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | 1259786-81-6 | Different stereochemistry |
| (3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | N/A | Chlorine instead of bromine |
These comparisons highlight how variations in halogen positioning and stereochemistry can influence reactivity and biological activity.
Q & A
Q. Handling safety and toxicity concerns
- Precautions :
- Use fume hoods and PPE due to potential amine toxicity and bromine/fluorine volatility .
- Monitor waste streams for halogenated byproducts to comply with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
